![molecular formula C22H14ClF3N2O2S2 B2975603 N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]naphthalene-2-sulfonamide CAS No. 1023540-33-1](/img/structure/B2975603.png)

N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]naphthalene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

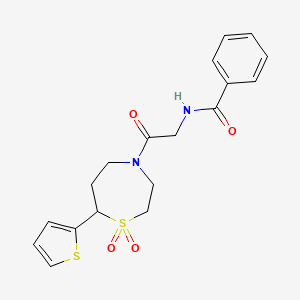

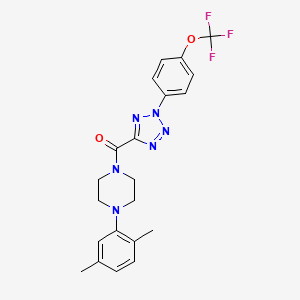

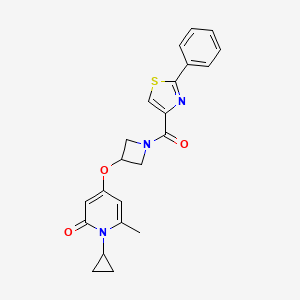

This compound is a complex organic molecule that contains several functional groups, including a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a sulfonamide group (a sulfur atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom), and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms). These functional groups suggest that this compound may have interesting chemical properties and potential applications in various fields .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, sulfonamide group, and trifluoromethyl group would likely contribute to the compound’s overall structure and properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine ring might make the compound aromatic and planar, while the trifluoromethyl group might make the compound more lipophilic .Wissenschaftliche Forschungsanwendungen

Magnetic Anisotropy in Coordination Geometry

The study of magnetic anisotropy through systematic substitution on sulfonamide ligands has been significant in understanding the relationship between coordination geometry variation and magnetic properties. Wu et al. (2019) investigated cobalt(ii) complexes with sulfonamide ligands, revealing that axial zero-field splitting parameters are subtly correlated with coordination geometric variation due to peripheral substituted groups. This research highlights the importance of distortion from ideal geometries in enhancing uniaxial magnetic anisotropy, offering insights into magnetic material design (Wu et al., 2019).

Gas Separation Performance

Sulfonated polyimides, including those derived from naphthalene-sulfonamide structures, have been explored for their application in gas separation technologies. Islam et al. (2005) demonstrated that sulfonated polyimides could be used to create flexible pyrolytic membranes with high gas permeability and selectivity, particularly for C3H6/C3H8 separation. These membranes exhibit a combination of toughness and flexibility, which is rare in conventional materials, indicating their potential in industrial gas separation processes (Islam et al., 2005).

Synthesis and Biological Applications

Sulfonamides serve as novel terminators in cationic cyclizations, enabling the efficient formation of complex polycyclic systems. Haskins and Knight (2002) found that trifluoromethanesulfonic acid catalyzes cyclization of homoallylic sulfonamides to form pyrrolidines, demonstrating the utility of sulfonamides in synthesizing bioactive molecules (Haskins & Knight, 2002).

Fluorescent Probe Technique for Binding Study

Naphthalene-sulfonamide derivatives have been utilized as fluorescent probes for studying the binding of molecules to proteins. Jun et al. (1971) used N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide as a probe to investigate the binding of p-hydroxybenzoic acid esters to bovine serum albumin, providing a method for rapid determination of binding mechanisms (Jun et al., 1971).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14ClF3N2O2S2/c23-20-12-16(22(24,25)26)13-27-21(20)31-18-8-6-17(7-9-18)28-32(29,30)19-10-5-14-3-1-2-4-15(14)11-19/h1-13,28H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJYQHAUJYMMGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=C(C=C3)SC4=C(C=C(C=N4)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14ClF3N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]naphthalene-2-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-valine](/img/structure/B2975523.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2975532.png)

![5-Chloro-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid](/img/structure/B2975533.png)